molecular formula C12H15ClO3 B3054264 Ethyl 2-(2-chlorophenoxy)-2-methylpropanoate CAS No. 59227-81-5

Ethyl 2-(2-chlorophenoxy)-2-methylpropanoate

Cat. No.: B3054264
CAS No.: 59227-81-5
M. Wt: 242.7 g/mol
InChI Key: BSCNTFFJGFWPGX-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chlorophenoxy)-2-methylpropanoate (CAS RN: 59227-81-5) is a chemical compound with the molecular formula C12H15ClO3 and a molecular weight of 242.70 g/mol . It is an ester derivative and a member of the phenoxyacetic acid compound class, structurally characterized by a 2-chlorophenoxy group . This compound is supplied For Research Use Only and is not approved for human consumption or diagnostic applications. Researchers should handle this material with appropriate precautions, as it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . This compound is of significant interest in medicinal and synthetic chemistry research, particularly as a structural analog of clofibrate, a known peroxisome proliferator-activated receptor-alpha (PPAR-α) agonist . The positional isomer, Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate (clofibrate), is a well-established fibrate drug used to lower lipids and is known to activate PPAR-α, which modulates gene expression involved in lipid metabolism . Therefore, this compound serves as a valuable reagent for structure-activity relationship (SAR) studies. Investigating the impact of the ortho-chloro substitution on its biological activity and potency compared to the para-chloro isomer can provide crucial insights for developing novel compounds targeting metabolic pathways . Its primary research applications include serving as a key intermediate in organic synthesis and the exploration of new pharmacologically active molecules .

Properties

IUPAC Name

ethyl 2-(2-chlorophenoxy)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO3/c1-4-15-11(14)12(2,3)16-10-8-6-5-7-9(10)13/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCNTFFJGFWPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20492761
Record name Ethyl 2-(2-chlorophenoxy)-2-methylpropanoate
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Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59227-81-5
Record name Propanoic acid, 2-(2-chlorophenoxy)-2-methyl-, ethyl ester
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Record name Ethyl 2-(2-chlorophenoxy)-2-methylpropanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(2-chlorophenoxy)-2-methylpropanoate
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Preparation Methods

Structural and Molecular Characteristics

Ethyl 2-(2-chlorophenoxy)-2-methylpropanoate (C₁₂H₁₅ClO₃, MW 242.70 g/mol) features a tert-alkyl ether linkage between a 2-chlorophenol moiety and an ethyl 2-methylpropanoate group. The compound’s SMILES notation (CCOC(=O)C(C)(C)OC1=CC=CC=C1Cl) confirms its branched ester structure, while its InChIKey (BSCNTFFJGFWPGX-UHFFFAOYSA-N) facilitates database interoperability. The tert-alkyl ether’s steric bulk necessitates tailored synthetic approaches to ensure efficient coupling and minimal side reactions.

Copper-Catalyzed Ullmann-Type Coupling

Reaction Mechanism and Substrate Selection

This one-step method adapts Ullmann coupling conditions to directly link 2-chlorophenol with ethyl 2-bromo-2-methylpropanoate. The protocol mirrors the synthesis of 2-(4-chlorophenoxy)phenylacetic acid, substituting 4-chlorophenol with 2-chlorophenol and modifying the ester substrate.

Reaction conditions :

  • Substrates : Ethyl 2-bromo-2-methylpropanoate (1.0 eq), 2-chlorophenol (1.0 eq)
  • Catalyst : Copper(I) chloride (20 mol%)
  • Base : Cesium carbonate (2.0 eq)
  • Ligand : N,N-Dimethylglycine (20 mol%)
  • Solvent : Dioxane, reflux (110°C)
  • Time : 48–72 hours

The base deprotonates 2-chlorophenol, generating a phenoxide nucleophile that displaces bromide from the α-branched ester via a copper-mediated mechanism. The ligand enhances catalytic efficiency by stabilizing the Cu(I) intermediate.

Workup and Yield Optimization

Post-reaction, the mixture is filtered to remove inorganic salts, and the solvent is evaporated under vacuum. Crude product purification involves acid-base extraction:

  • Dissolve residue in ethyl acetate.
  • Wash with 1 M HCl (pH 1) to remove unreacted phenol.
  • Dry over MgSO₄ and concentrate.

Reported yields for analogous reactions reach 87%, though steric hindrance in this system may reduce efficiency to ~70%. Recrystallization from methanol/water improves purity (>95% by HPLC).

Mitsunobu Reaction for Ether Formation

Substrate Activation and Stereochemical Control

The Mitsunobu reaction offers an alternative route, forming the ether bond between ethyl 2-hydroxy-2-methylpropanoate and 2-chlorophenol. This method avoids harsh conditions and enhances regioselectivity.

Typical protocol :

  • Substrates : Ethyl 2-hydroxy-2-methylpropanoate (1.0 eq), 2-chlorophenol (1.2 eq)
  • Reagents : Diethyl azodicarboxylate (DEAD, 1.5 eq), Triphenylphosphine (1.5 eq)
  • Solvent : Tetrahydrofuran (THF), 0°C → room temperature
  • Time : 12–24 hours

The reaction proceeds via a redox mechanism: DEAD activates the phenol oxygen, while triphenylphosphine facilitates oxygen-phosphorus bond formation, enabling nucleophilic attack by the tertiary alcohol.

Scalability and Limitations

While Mitsunobu conditions achieve yields up to 85%, scalability is hindered by stoichiometric phosphine and azodicarboxylate use. Recent advances propose polymer-supported reagents or catalytic systems to reduce waste.

Two-Step Synthesis via Carboxylic Acid Intermediate

Intermediate Synthesis: 2-(2-Chlorophenoxy)-2-Methylpropanoic Acid

First, 2-chlorophenol is coupled with 2-bromo-2-methylpropanoic acid under Ullmann conditions:

  • Catalyst : CuI (10 mol%)
  • Base : K₂CO₃ (2.5 eq)
  • Solvent : Dimethylformamide (DMF), 120°C, 24 hours

The crude acid is extracted with ethyl acetate and purified via recrystallization (hexane/ethyl acetate), yielding 65–75%.

Esterification with Ethanol

The acid is esterified using ethanol under acidic conditions:

  • Conditions : H₂SO₄ (cat.), ethanol (excess), reflux, 6 hours
  • Yield : 90–95% after distillation

This method’s advantage lies in intermediate characterization, ensuring purity before esterification.

Comparative Analysis of Methods

Method Yield Reaction Time Catalyst Cost Scalability
Ullmann Coupling 70% 48–72 h Moderate Industrial
Mitsunobu Reaction 85% 12–24 h High Lab-scale
Two-Step Synthesis 68% 30 h total Low Pilot plant

Key observations :

  • Ullmann coupling is preferred for bulk production despite longer reaction times.
  • Mitsunobu offers higher yields but is cost-prohibitive for large batches.
  • The two-step approach balances cost and purity, ideal for pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chlorophenoxy)-2-methylpropanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 2-(2-chlorophenoxy)-2-methylpropanoic acid and ethanol in the presence of a strong acid or base.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium on carbon).

Major Products Formed

    Hydrolysis: 2-(2-chlorophenoxy)-2-methylpropanoic acid and ethanol.

    Reduction: 2-(2-chlorophenoxy)-2-methylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-chlorophenoxy)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(2-chlorophenoxy)-2-methylpropanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential antimicrobial activity could involve inhibition of bacterial enzymes or disruption of cell membrane integrity.

Comparison with Similar Compounds

Key Findings :

  • Analytical Behavior : Ortho and meta isomers exhibit similar retention times in chromatography but differ in ionization patterns due to dimer formation in mass spectrometry .

Halogenated Derivatives

Introduction of additional halogens or bulkier substituents alters bioactivity:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
Ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate 4-Bromo, 2-chloro C₁₂H₁₄BrClO₃ 321.59 588679-11-2 Enhanced lipophilicity; potential prodrug candidate
Ethyl 2-([5,6-dihydro-7-(1H-imidazol-1-yl)-2-naphthalenyl]oxy)-2-methylpropanoate Naphthalene + imidazole moiety C₁₉H₂₁N₂O₃ 325.39 - Hypolipidemic activity 10× stronger than clofibrate

Key Findings :

  • Pharmacological Potency : Naphthalene-imidazole derivatives demonstrate significantly higher hypolipidemic activity than clofibrate, highlighting the importance of extended aromatic systems in drug design .

Complex Ester Derivatives with Functional Groups

Modifications to the ester side chain or phenoxy group enable diverse applications:

Compound Name Functional Modifications Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
Ethyl 2-(2-(2,3-difluoro-4-(2-morpholinoethoxy)benzylidene)-1-methylhydrazinyl)-2-methylpropanoate Morpholinoethoxy, difluoro, hydrazine C₂₃H₃₄F₂N₃O₄ 478.54 - Intermediate in anticancer drug synthesis
4-Chloro-5-morpholinopentyl 2-(4-(2-(4-chlorobenzamido)ethyl)phenoxy)-2-methylpropanoate Morpholinopentyl, chlorobenzamide C₂₈H₃₆Cl₂N₂O₅ 551.50 - Antibacterial and anti-inflammatory research

Key Findings :

  • Synthetic Utility: Morpholino and hydrazine groups enhance solubility and enable conjugation in targeted drug delivery systems .
  • Biological Versatility : Chlorobenzamide derivatives are explored for dual antibacterial and anti-inflammatory effects, expanding beyond lipid-lowering applications .

Biological Activity

Ethyl 2-(2-chlorophenoxy)-2-methylpropanoate, also known as clofibrate, is a compound with significant biological activity, particularly in pharmacology and agrochemicals. This article delves into its biological mechanisms, therapeutic applications, and related research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₅ClO₃
  • Molecular Weight : Approximately 242.70 g/mol
  • Structural Features : The compound features a chlorophenoxy group attached to a branched propanoate structure, enhancing its reactivity and biological activity.

Clofibric acid, the active metabolite of clofibrate, exhibits its biological effects primarily through the following mechanisms:

  • Cytochrome P450 Induction :
    • Clofibrate increases the levels of microsomal cytochrome P-450 in both liver and kidney tissues. This induction is associated with altered metabolism of nucleotides and lipids, impacting various metabolic pathways .
  • Lipid-Lowering Effects :
    • As a hypolipidemic agent, clofibrate is primarily used to lower blood lipid levels. It affects lipid metabolism by enhancing the oxidation of fatty acids and decreasing triglyceride levels in the bloodstream.
  • Gene Expression Modulation :
    • Research indicates that clofibrate influences gene expression related to lipid metabolism and detoxification processes, which may contribute to its therapeutic effects .

Biological Activity Summary

Activity Description
Lipid RegulationLowers blood lipid levels by enhancing fatty acid oxidation.
Cytochrome P450 InductionIncreases enzyme levels in liver and kidney, affecting drug metabolism.
Gene ExpressionModulates genes involved in lipid metabolism and detoxification.

Case Studies and Research Findings

  • Lipid-Lowering Efficacy :
    • A study demonstrated that clofibrate significantly reduced serum triglycerides in patients with hyperlipidemia, showcasing its clinical utility as a lipid-lowering agent.
  • Impact on Nucleotide Metabolism :
    • Another investigation revealed that clofibrate administration led to increased uptake of cytidine and enhanced synthesis of RNA in liver tissues, indicating its role in nucleotide metabolism .
  • Comparative Studies :
    • Comparative analyses with other compounds like ethyl 2-(4-chlorophenoxy)-2-methylpropanoate (also known as clofibrate) show differing herbicidal properties based on structural variations, highlighting the importance of chlorination patterns in determining biological activity.

Safety and Toxicological Profile

Clofibric acid has been associated with some adverse effects, including:

  • Skin Irritation : Classified as an irritant based on various toxicity studies.
  • Potential for Allergic Reactions : Reports suggest that compounds with similar structures may induce skin sensitization due to their reactive nature .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(2-chlorophenoxy)-2-methylpropanoate
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Ethyl 2-(2-chlorophenoxy)-2-methylpropanoate

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